molecular formula C16H12O B14442329 2-Butynophenone, 4-phenyl- CAS No. 73758-48-2

2-Butynophenone, 4-phenyl-

Cat. No.: B14442329
CAS No.: 73758-48-2
M. Wt: 220.26 g/mol
InChI Key: JNAODAVKYBPIAG-UHFFFAOYSA-N
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Description

2-Butynophenone, 4-phenyl- is an organic compound with the molecular formula C10H8O It is a member of the phenylbutanone family, characterized by a phenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butynophenone, 4-phenyl- typically involves the reaction of phenylacetylene with acetophenone under specific conditions. One common method includes the use of a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 2-Butynophenone, 4-phenyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Butynophenone, 4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-Butynophenone, 4-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Butynophenone, 4-phenyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Phenyl-2-butanone: Similar structure but lacks the triple bond.

    Benzylacetone: Another phenylbutanone derivative with different substituents.

    Phenylacetone: A simpler ketone with a phenyl group.

Uniqueness: 2-Butynophenone, 4-phenyl- is unique due to the presence of the triple bond, which imparts distinct chemical reactivity and properties compared to its analogs. This structural feature allows for a wider range of chemical transformations and applications.

Properties

CAS No.

73758-48-2

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

1,4-diphenylbut-2-yn-1-one

InChI

InChI=1S/C16H12O/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,10H2

InChI Key

JNAODAVKYBPIAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC#CC(=O)C2=CC=CC=C2

Origin of Product

United States

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